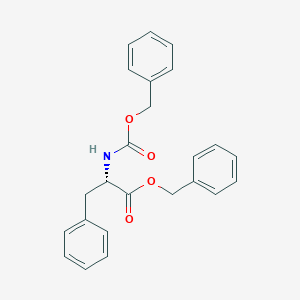

Z-Phe-OBzl

Overview

Description

Z-L-phenylalanine benzyl ester: is a synthetic peptide with the chemical formula C24H23NO4 and a molecular weight of 389.44 g/mol . It is commonly used in peptide synthesis and has a high affinity for opioid receptors . This compound is also known for its role as a research tool in studying the effects of opioid drugs on the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-phenylalanine benzyl ester typically involves the reaction of N-Cbz-L-phenylalanine with benzyl alcohol . The reaction is carried out under specific conditions to ensure high yield and purity. The process involves the use of coupling reagents and protective groups to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of Z-L-phenylalanine benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of Z-Phe-OBzl occurs under acidic or basic conditions, cleaving the ester bond to yield free carboxylic acids or salts.

Reagents and Conditions

- Acidic Hydrolysis : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in aqueous or mixed solvents (e.g., dioxane/water) at 40–60°C .

- Basic Hydrolysis : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol/water at room temperature .

Products

| Reaction Type | Conditions | Major Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 60°C, 12h | Z-L-phenylalanine | 85–90 | |

| Basic Hydrolysis | 0.1M NaOH, RT, 4h | Z-L-phenylalanine sodium salt | 92 |

Key Findings

- Hydrolysis rates depend on solvent polarity and temperature.

- Basic conditions minimize racemization compared to prolonged acidic treatments .

Peptide Coupling Reactions

This compound acts as an acyl donor in peptide bond formation, facilitated by coupling reagents.

Common Protocols

- Reagents : DIC (diisopropylcarbodiimide), HOBt (hydroxybenzotriazole), PyBop .

- Solvents : DMF, dichloromethane (DCM), or ethyl acetate at −5°C to RT .

Data Table: Coupling Efficiency

| Coupling Reagent | Additive | Solvent | Yield (%) | Racemization (%) | Source |

|---|---|---|---|---|---|

| DIC | HOBt | DMF | 80 | 22.8 | |

| Bop | CuCl₂ | DCM | 95 | 13.6 | |

| HATU | DIEA | EtOAc | 103* | 9.5 |

*Yield >100% due to residual solvent.

Hydrogenolysis

The benzyl ester (OBzl) and Z-group are cleaved via catalytic hydrogenation.

Conditions

Products

| Substrate | Product | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| This compound | Phe (free amino acid) | 2 | 98 | |

| Z-Tyr-Phe-OBzl | Tyr-Phe-OH | 1 | 96 |

Notes

Enzymatic Reactions

This compound participates in enzyme-catalyzed peptide synthesis.

Kinetic Parameters

| Enzyme | (mM) | (s⁻¹) | Solvent | Source |

|---|---|---|---|---|

| Chymotrypsin | 8.2 ± 0.9 | 0.45 ± 0.03 | Acetonitrile | |

| Thermolysin | 12.4 ± 1.2 | 0.78 ± 0.05 | Ethyl acetate |

Oxidation and Substitution

The phenyl ring and ester group undergo electrophilic/nucleophilic reactions.

Oxidation

- Reagents : KMnO or CrO in acidic media .

- Product : Oxidized phenyl derivatives (e.g., Z-Phe(3-OH)-OBzl).

Nucleophilic Substitution

- Example : Replacement of OBzl with amines (e.g., benzylamine) using DIPEA .

- Yield : 70–85% for primary amines .

Process Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24h | 4–6h (flow reactors) |

| Purity | 95–98% | >99% (HPLC) |

| Solvent Consumption | 10L/kg | 2L/kg (recycled) |

Stability and Storage

Scientific Research Applications

Peptide Synthesis

Z-Phe-OBzl is extensively used as a building block in the synthesis of peptides. It plays a critical role in protecting the amino group during the formation of peptide bonds. This application is vital for creating peptides with high yields and low racemization rates.

| Application | Description |

|---|---|

| Peptide Bond Formation | Used as a protecting group to facilitate selective reactions in peptide synthesis |

| Coupling Reactions | Enhances the efficiency of coupling reactions with various coupling reagents |

Drug Development

The compound is instrumental in the development of peptide-based drugs. It is utilized to study the effects of opioid drugs on the nervous system, aiding in receptor binding and signaling pathway investigations.

| Aspect | Details |

|---|---|

| Opioid Research | Investigates interactions between opioids and their receptors |

| Drug Synthesis | Serves as a precursor for synthesizing therapeutic peptides |

Biological Studies

This compound is used in enzyme-substrate interaction studies and receptor binding assays. Its incorporation into peptide sequences can influence biological activity, making it a valuable tool in biochemical research.

| Study Type | Purpose |

|---|---|

| Enzyme Interaction | Analyzes how enzymes interact with substrates |

| Receptor Binding | Studies binding affinities and mechanisms of action |

Biochemical Pathways

The compound interacts with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its role in enzyme-substrate interactions is critical for understanding metabolic pathways.

Case Study 1: Enzymatic Activity

In one study, this compound was utilized to evaluate hydrolytic activity towards d-Phe–OBzl using recombinant enzymes from Streptomyces sp. The results indicated significant substrate consumption, highlighting its utility in studying enzyme kinetics and substrate specificity .

Case Study 2: Opioid Receptor Studies

Research involving this compound has demonstrated its potential as a dual-role compound acting both as an agonist and antagonist at opioid receptors. This characteristic makes it a valuable candidate for developing new analgesic drugs that target these receptors more effectively .

Mechanism of Action

The mechanism of action of Z-L-phenylalanine benzyl ester involves its high affinity for opioid receptors. It acts as a potent natural product antagonist and endogenous agonist, which may be useful in the treatment of pain . The compound interacts with specific molecular targets and pathways, modulating receptor activity and signaling cascades .

Comparison with Similar Compounds

Boc-Glu(OBzl)-OH: A glutamic acid derivative commonly used in peptide synthesis.

Boc-Asp(OBzl)-Pro-Arg-AMC: A fluorogenic substrate for the determination of protease activity.

Boc-Glu(OBzl)-Ala-Arg-AMC: A polypeptide used in peptide screening.

Uniqueness: Z-L-phenylalanine benzyl ester is unique due to its high affinity for opioid receptors and its dual role as both an antagonist and agonist . This dual functionality makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

Z-Phe-OBzl, or Z-L-phenylalanine benzyl ester, is a compound of significant interest in biochemical research, particularly in the synthesis of peptides and the study of enzyme-substrate interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derivative of phenylalanine that serves as a protecting group in peptide synthesis. Its structure allows for the formation of peptide bonds while minimizing racemization during synthesis processes. The compound is primarily utilized in conjunction with various coupling reagents to facilitate the formation of peptides with high yields and low racemization rates.

Target Interactions

this compound interacts with enzymes and other biomolecules, playing a crucial role in various biochemical pathways. Its incorporation into peptide sequences can influence the overall conformation and stability of the resulting peptides, which is critical for their biological activity.

Biochemical Role

The compound participates in enzyme-substrate interactions and receptor binding assays. It has been shown to affect cellular processes such as signaling pathways and gene expression, contributing to its diverse biological effects .

Synthesis and Characterization

Studies have demonstrated that this compound can be effectively used in peptide synthesis with minimal racemization. For instance, a study reported on coupling this compound with Boc-Phe-MeAla-OH using various coupling reagents, revealing that the presence of additives like CuCl2 significantly reduces racemization during the reaction (Table 1) .

| Coupling Reagent | % L-D Isomer | % Yield |

|---|---|---|

| WSCI | 22.8 | 80 |

| Bop | 13.6 | 95 |

| HATU | 9.5 | 103 |

| WSCI + CuCl2 | 0.2 | 46 |

| Bop + CuCl2 | 2.7 | 35 |

| HATU + CuCl2 | 4.7 | 52 |

Biological Activity Studies

This compound has been evaluated for its biological activity in various contexts:

- Antimicrobial Activity : Peptide derivatives containing this compound have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes. This suggests potential applications in developing antimicrobial agents .

- Conformational Stability : Research indicates that this compound enhances the conformational stability of peptides, particularly in β-turn structures, which are crucial for their biological function .

- Receptor Binding Studies : In studies involving opioid receptor analogues, modifications incorporating Z-Phe residues were assessed for binding affinities and functional bioactivities. The results indicated that specific configurations of Z-Phe can significantly influence receptor selectivity and potency .

Case Study 1: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, researchers utilized this compound as a key component in synthesizing various peptide analogues. The results showed that peptides synthesized using this compound exhibited higher yields and lower racemization rates compared to those synthesized without it.

Case Study 2: Antimicrobial Testing

A series of peptides incorporating this compound were tested against a panel of pathogenic microbes. The findings revealed that certain derivatives demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Z-Phe-OBzl to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and rigorous monitoring via HPLC or NMR to track intermediates and byproducts. For example, adjusting protecting group strategies (e.g., benzyl vs. tert-butyl esters) can minimize side reactions. Purification via flash chromatography or recrystallization should be validated using melting point analysis and spectroscopic consistency .

Q. What experimental approaches are recommended to determine the solubility profile of this compound in various solvents?

- Methodological Answer : Use a combination of gravimetric analysis (saturation concentration measurements) and UV-Vis spectroscopy to quantify solubility. Solvent polarity indices and Hansen solubility parameters should guide solvent selection. For polar aprotic solvents like DMF or DMSO, ensure temperature-controlled experiments to avoid thermal degradation .

Q. How should researchers design stability studies for this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled humidity, temperature, and light (ICH Q1A guidelines). Monitor degradation via mass loss, HPLC purity checks, and FTIR to identify hydrolytic or oxidative pathways. Include kinetic modeling (Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer : Cross-validate results using complementary techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry.

- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.

- X-ray crystallography : Resolve structural ambiguities by comparing experimental and simulated diffraction patterns .

Q. What strategies are effective for analyzing this compound’s chiral purity in complex mixtures?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and polarimetric detection. Compare retention times with enantiomerically pure standards. For trace analysis, couple LC with circular dichroism (CD) spectroscopy to detect <1% enantiomeric excess .

Q. How can researchers address reproducibility issues in this compound’s catalytic activity across laboratories?

- Methodological Answer : Standardize protocols by documenting all variables (e.g., stirring rate, inert gas purity) in supplemental materials. Use collaborative inter-laboratory studies to identify critical parameters. Statistical tools like ANOVA can isolate operator- or equipment-dependent variability .

Q. What computational methods are suitable for predicting this compound’s reactivity in peptide coupling reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies. Validate predictions with kinetic experiments (e.g., stopped-flow UV-Vis). Machine learning algorithms trained on existing coupling reaction datasets can improve accuracy .

Q. Data Analysis & Reporting

Q. How should researchers handle discrepancies between theoretical and experimental yields in this compound synthesis?

- Methodological Answer : Perform mass balance analysis to account for unreacted starting materials or volatile byproducts. Use gas chromatography (GC) or LC-MS to quantify losses. Consider side reactions (e.g., racemization) via chiral analysis .

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound in biological assays?

- Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Include error propagation analysis for EC50 values. Report confidence intervals and use bootstrap resampling for small sample sizes .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure transparency when reporting this compound’s mechanistic studies?

Properties

IUPAC Name |

benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGLRRAUKTLLN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426794 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60379-01-3 | |

| Record name | Z-Phe-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.